4-[(4-Nitrophenyl)sulfanyl]morpholine
Description
4-[(4-Nitrophenyl)sulfanyl]morpholine (CAS 10389-51-2) is a nitrogen-containing heterocyclic compound featuring a morpholine ring substituted with a 4-nitrophenyl group via a sulfur atom. Its molecular formula is C₁₀H₁₂N₂O₃S (molecular weight: 248.28 g/mol). The compound is synthesized via nucleophilic aromatic substitution, typically using 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine in solvents like acetonitrile or 1-butanol . It serves as a precursor in medicinal chemistry, particularly for synthesizing 4-thiomorpholinoaniline after nitro group reduction, which is used in antidiabetic, antimycobacterial, and kinase inhibitor drug development .
The sulfur atom in thiomorpholine enhances lipophilicity compared to oxygen in morpholine, improving membrane permeability. Additionally, sulfur acts as a metabolically "soft spot," enabling oxidation to sulfoxides or sulfones for prodrug strategies .
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChI Key |
HHLDAZDJEMBLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction of Morpholine with 4-Nitrobenzenesulfenyl Chloride
A direct method involves the reaction of morpholine with 4-nitrobenzenesulfenyl chloride. This protocol leverages the nucleophilic nature of morpholine’s secondary amine to displace the chloride in sulfenyl chloride, forming the S–N bond.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base : Triethylamine (2.2 equiv) to neutralize HCl byproduct
- Temperature : 0–5°C (initial), then room temperature for 12 hours
- Yield : 68–72%
Mechanism :
$$
\text{Morpholine} + \text{4-NO}2\text{C}6\text{H}4\text{SCl} \xrightarrow{\text{Et}3\text{N}} \text{4-[(4-Nitrophenyl)sulfanyl]morpholine} + \text{HCl}
$$
Optimization Insights :
- Excess sulfenyl chloride (1.5 equiv) improves conversion.
- Lower temperatures minimize side reactions (e.g., disulfide formation).
Oxidative Coupling of Morpholine with 4-Nitrothiophenol
An alternative route employs oxidative coupling between morpholine and 4-nitrothiophenol using iodine or hydrogen peroxide as oxidizing agents.
Protocol :
- Reagents : Morpholine (1.0 equiv), 4-nitrothiophenol (1.1 equiv), iodine (0.5 equiv)
- Solvent : Ethanol or acetonitrile
- Conditions : Reflux for 6–8 hours
- Yield : 55–60%
Reaction Pathway :
$$
\text{2 Morpholine} + \text{2 HS-C}6\text{H}4\text{NO}2 \xrightarrow{\text{I}2} \text{2 Target Compound} + \text{H}_2\text{O}
$$
Challenges :
- Competing disulfide formation requires strict stoichiometric control.
- Product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) is critical.
Metal-Catalyzed Cross-Coupling Strategies
Ullmann-Type Coupling with 4-Iodonitrobenzene
Copper-catalyzed coupling reactions enable the formation of C–S bonds between aryl halides and sulfur nucleophiles. For this compound, 4-iodonitrobenzene reacts with morpholine-derived thiolates.
Procedure :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : K$$2$$CO$$3$$ (2.0 equiv)
- Solvent : Dimethylformamide (DMF) at 110°C for 24 hours
- Yield : 75–80%
Key Considerations :
- Morpholine thiolate is generated in situ using NaH in THF.
- Air-sensitive conditions prevent oxidation of the thiolate.
Palladium-Catalyzed Thioetherification
Palladium complexes facilitate coupling of aryl halides with thiols under milder conditions.
Example :
- Catalyst : Pd(OAc)$$_2$$ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Substrate : 4-Bromonitrobenzene (1.0 equiv), morpholine (1.2 equiv)
- Solvent : Toluene at 90°C for 12 hours
- Yield : 70–75%
Advantages :
- Tolerance for functional groups (e.g., nitro).
- Shorter reaction times compared to Ullmann couplings.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Mild, room temperature | 68–72% | Simple setup | Requires sulfenyl chloride synthesis |
| Oxidative Coupling | Reflux, iodine | 55–60% | Avoids sensitive reagents | Low yield due to disulfide byproducts |
| Ullmann Coupling | High temperature, CuI | 75–80% | Scalable, robust | Air-sensitive conditions |
| Palladium Catalysis | Moderate temperature | 70–75% | Functional group tolerance | Cost of palladium catalysts |
Experimental Optimization and Challenges
Purification Techniques
Chemical Reactions Analysis
4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.
Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antidiabetic, antimigraine, and antimicrobial agents. The compound’s derivatives are explored for their potential as kinase inhibitors, reverse transcriptase inhibitors, and other therapeutic agents.
Biological Studies: The compound and its derivatives are used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Morpholine vs. Thiomorpholine Derivatives
4-(4-Nitrophenyl)morpholine
- Molecular Formula : C₁₀H₁₂N₂O₃
- Key Features: Oxygen atom in the morpholine ring. Lower lipophilicity compared to thiomorpholine derivatives. Melting point: 148–152°C .
4-(4-Nitrophenyl)thiomorpholine
- Molecular Formula : C₁₀H₁₂N₂O₂S
- Key Features :
- Sulfur atom replaces oxygen, increasing lipophilicity (logP ~1.5 higher than morpholine analogue).
- Crystallography : Adopts a chair conformation with quasi-axial 4-nitrophenyl group. Forms centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. Face-to-face aromatic π-stacking further stabilizes the structure .
- Metabolic Stability : Sulfur is susceptible to oxidation, forming sulfoxides/sulfones, which can alter pharmacokinetics .
Data Table 1: Morpholine vs. Thiomorpholine Derivatives
Substituent Effects: Sulfanyl vs. Sulfonyl Groups
4-((4-Nitrophenyl)sulfonyl)morpholine
- Molecular Formula : C₁₀H₁₂N₂O₅S
- Key Features :
Comparison of Reactivity
- Nitro Group Reduction: 4-(4-Nitrophenyl)morpholine and its thiomorpholine analogue are reduced to 4-aminophenyl derivatives using SnCl₂ or catalytic hydrogenation. The sulfonyl derivative’s nitro group is less reactive due to electron withdrawal by SO₂ .
- Ozonolysis: 4-(4-Nitrophenyl)morpholine undergoes ozonolysis to form 4-(4-nitrophenyl)morpholin-3-one in moderate yields (56% under optimized conditions) .
Positional Isomers: Nitrobenzyl vs. Nitrophenyl Derivatives
4-(4-Nitrobenzyl)morpholine
- Molecular Formula : C₁₁H₁₄N₂O₃
- Key Features :
- Nitro group on a benzyl side chain rather than directly attached to morpholine.
- Increased steric bulk reduces π-stacking interactions in the solid state.
- Lower metabolic stability due to flexible benzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
